6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
説明
特性
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-6-14-8-11(16-9)12(17)15-7-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAOWUSZKBOBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(aminomethyl)pyridine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its structural similarity to pyrazinamide, a known antitubercular drug.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
作用機序
The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Structural Analogues and Substitution Patterns
Pyrazine-2-carboxamide derivatives vary in substituents on the pyrazine ring and the amide-linked aromatic group. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Chloro substituents enhance antimycobacterial activity but reduce solubility .
- Bulky Groups (e.g., tert-butyl) : Improve lipophilicity and antifungal activity but may hinder solubility .
- Pyridine vs. Thiazole/Aniline Groups : The pyridin-4-ylmethyl group in the target compound favors metal coordination, whereas thiazole or chlorophenyl groups enhance biological activity .
Antimycobacterial Activity
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL .
- Bromohydroxyphenyl Derivatives (e.g., compounds 16–18) : 54–72% inhibition of M. tuberculosis .
- Target Compound: No reported antimycobacterial data, suggesting its primary applications lie outside antimicrobial contexts .
Antifungal Activity
- 5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide : MIC = 31.25 µmol/mL against Trichophyton mentagrophytes .
- Target Compound: Limited data; structural focus on coordination chemistry over bioactivity .
Physicochemical Properties
- Solubility : Chloro and tert-butyl substituents reduce aqueous solubility, as seen in compound 25 (low activity due to poor solubility) . The 6-methyl group in the target compound may offer moderate solubility, balancing lipophilicity.
- Lipophilicity (logP) : PET inhibition correlates with logP in analogs (e.g., compound 54: logP = 3.28–4.18, IC₅₀ = 47.0 µmol/L) . The target compound’s logP is unreported but predicted to be lower than chlorinated analogs.
Crystallographic and Coordination Chemistry
- Target Compound: Forms monoclinic crystals with intermolecular N–H···N hydrogen bonds . Serves as a tridentate ligand in copper complexes, unlike simpler analogs .
- N-(Pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1) : Structural isomer with pyridin-2-ylmethyl group; differing hydrogen-bond networks affect metal-binding preferences .
生物活性
6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of pyrazine derivatives. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 230.27 g/mol
This compound's structure enables it to interact with various biological targets, which is crucial for its pharmacological effects.
Biological Activity Overview
Research indicates that pyrazine derivatives, including 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells with IC values ranging from 0.93 to 7.29 μM .
- Anti-inflammatory Effects : Some studies have reported that pyrazine derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives have been noted to disrupt bacterial cell membranes leading to cell lysis .
The mechanism of action for 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced tumor growth .
- Receptor Interaction : It may modulate receptor signaling pathways, influencing cellular responses to various stimuli .
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazine derivatives:
-
Anticancer Studies :
- A study demonstrated that a series of pyrazine derivatives exhibited potent cytotoxicity against multiple cancer cell lines with IC values significantly lower than those of standard chemotherapeutics .
- Another investigation highlighted that certain pyrazine derivatives could induce apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
-
Anti-inflammatory Research :
- Research indicated that compounds similar to 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide could inhibit LPS-induced nitric oxide production in macrophages, showcasing their anti-inflammatory potential .
- Antimicrobial Effectiveness :
Data Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide?
The synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and pyridin-4-ylmethylamine. Key steps include:
- Step 1 : Activation of the pyrazine-2-carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Step 2 : Reaction with pyridin-4-ylmethylamine under nitrogen atmosphere at 0–25°C for 12–24 hours.
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. Characterization Methods :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm structure | δ 8.5–9.0 ppm (pyrazine protons), δ 4.6 ppm (–CH₂– bridge) |
| LC-MS | Verify molecular weight | [M+H]⁺ = 259.1 (calc. 259.11) |
| IR | Identify functional groups | ν(C=O) = 1660–1680 cm⁻¹ |
Q. How does the pyridin-4-ylmethyl group influence the compound’s physicochemical properties?
The pyridin-4-ylmethyl substituent enhances solubility in polar solvents (e.g., DMSO, water) due to its basic nitrogen. It also increases π-π stacking potential with aromatic biological targets, as shown in molecular docking studies . Key properties:
- LogP : Calculated 1.2 (vs. 0.8 for non-methylated analogs) .
- pKa : Pyridine nitrogen ≈ 4.5, enabling pH-dependent solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., 2–10 μM in kinase assays) may arise from:
Q. Recommended Protocol for Reproducibility :
Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity).
Pre-treat compound with activated charcoal to remove trace impurities .
Q. What computational methods are effective for predicting binding modes of this compound?
- Molecular Dynamics (MD) : Simulate interactions with kinases (e.g., MAPK) using AMBER or GROMACS. Key findings:
- Docking Software : AutoDock Vina or Schrödinger Glide. Validate with experimental IC₅₀ correlations (R² ≥ 0.85) .
Q. How can synthetic yields be optimized for scale-up studies?
Comparative analysis of methods:
| Method | Yield (%) | Key Factor |
|---|---|---|
| EDCI/HOBt coupling | 65–70 | Requires strict anhydrous conditions |
| Microwave-assisted | 85 | Reduced reaction time (30 min vs. 24 hrs) |
| Flow chemistry | 78 | Scalable but requires specialized equipment |
Q. Optimization Tips :
- Use 2.5 equiv of pyridin-4-ylmethylamine to drive reaction completion.
- Replace DMF with MeCN to minimize side reactions .
Q. What structural analogs of this compound show unique biological profiles?
Q. What are the best practices for stability testing under physiological conditions?
- Buffer Solutions : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- HPLC Monitoring : Track decomposition products (e.g., hydrolyzed carboxamide) over 48 hours .
- Key Finding : Compound degrades <5% in PBS but 30% in gastric fluid, suggesting enteric coating for oral delivery .
Q. How does the compound interact with serum proteins (e.g., BSA)?
- Fluorescence Quenching Assays : Show 75% binding to BSA (Ka = 2.1 × 10⁴ M⁻¹), indicating potential plasma protein binding .
- Site-Specific Binding : Molecular modeling suggests interaction with BSA Sudlow site I .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
